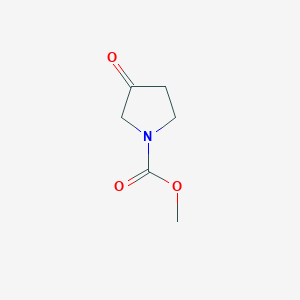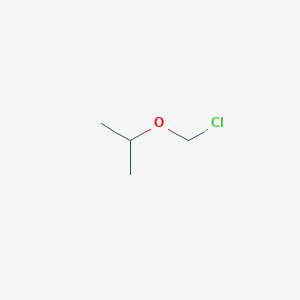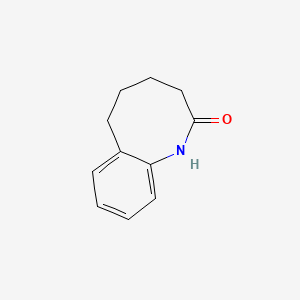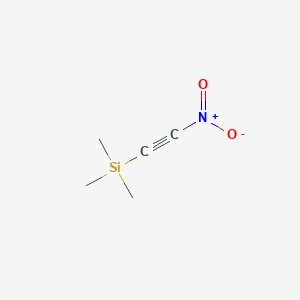
チオモルホリン-4-カルボチオアミド
概要
説明
Thiomorpholine-4-carbothioamide is a sulfur-nitrogen heterocyclic compound with a molecular formula of C5H10N2S2 It is a derivative of thiomorpholine, featuring a carbothioamide group at the fourth position
科学的研究の応用
Thiomorpholine-4-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is utilized in the development of agrochemicals and as a catalyst in organic synthesis.
作用機序
Target of Action
Thiomorpholine-4-carbothioamide is a derivative of thiomorpholine . It has been found to have significant activity against bacterial and fungal strains . .
Mode of Action
It is known that thiomorpholine derivatives can interact with bivalent metal ions . This interaction could potentially influence the biological activity of Thiomorpholine-4-carbothioamide.
Biochemical Pathways
Thiomorpholine and its derivatives are known to be metabolized by cytochrome P450 enzymes . These enzymes catalyze the S-oxidation of thiomorpholine, which is one of the key steps in its metabolic pathway . .
Result of Action
It has been found to exhibit significant antibacterial and antifungal activity . This suggests that Thiomorpholine-4-carbothioamide may exert its effects by inhibiting the growth of these microorganisms.
生化学分析
Biochemical Properties
Thiomorpholine-4-carbothioamide plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, thiomorpholine-4-carbothioamide derivatives have demonstrated antimicrobial and antioxidant properties, suggesting interactions with microbial enzymes and oxidative stress-related proteins . Additionally, docking simulations have indicated that thiomorpholine-4-carbothioamide can bind to RNA, potentially inhibiting its function .
Cellular Effects
Thiomorpholine-4-carbothioamide affects various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiomorpholine-4-carbothioamide derivatives have shown cytotoxic effects on cancer cell lines, indicating their potential to modulate cell proliferation and apoptosis . These effects are likely mediated through interactions with key signaling molecules and transcription factors involved in cell cycle regulation and apoptosis pathways.
Molecular Mechanism
The molecular mechanism of action of thiomorpholine-4-carbothioamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiomorpholine-4-carbothioamide has been shown to inhibit RNA function by binding to its active sites, thereby preventing its proper functioning . Additionally, the compound’s antioxidant properties suggest that it can scavenge reactive oxygen species, thereby protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thiomorpholine-4-carbothioamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that thiomorpholine-4-carbothioamide derivatives maintain their antimicrobial and antioxidant activities over extended periods, indicating good stability
Dosage Effects in Animal Models
The effects of thiomorpholine-4-carbothioamide vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects such as antimicrobial and antioxidant activities . At higher doses, there may be potential toxic or adverse effects, which need to be carefully evaluated in preclinical studies. Understanding the dosage-response relationship is crucial for determining the therapeutic window and safety profile of thiomorpholine-4-carbothioamide.
Metabolic Pathways
Thiomorpholine-4-carbothioamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, thiomorpholine-4-carbothioamide dehydrogenase specifically catalyzes the reduction of imine bonds in brain substrates, indicating its role in brain metabolism . This enzyme’s activity is regulated by thyroid hormones, which act as strong reversible inhibitors .
Transport and Distribution
The transport and distribution of thiomorpholine-4-carbothioamide within cells and tissues involve specific transporters and binding proteins. Studies have shown that thiomorpholine-4-carbothioamide can be transported via thiol-mediated pathways, facilitating its accumulation in target tissues . This transport mechanism is crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
Thiomorpholine-4-carbothioamide’s subcellular localization is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, thiomorpholine-4-carbothioamide derivatives have been shown to localize within the cytoplasm and mitochondria, where they exert their antioxidant and antimicrobial effects .
準備方法
Synthetic Routes and Reaction Conditions: Thiomorpholine-4-carbothioamide can be synthesized through several methods. One common approach involves the reaction of thiomorpholine with isothiocyanates under mild conditions. The reaction typically proceeds as follows:
Starting Materials: Thiomorpholine and an isothiocyanate.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or acetonitrile at room temperature or slightly elevated temperatures.
Purification: The product is purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the synthesis of thiomorpholine-4-carbothioamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
化学反応の分析
Types of Reactions: Thiomorpholine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into thiomorpholine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbothioamide group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiomorpholine derivatives .
類似化合物との比較
Morpholine-4-carbothioamide: Similar structure but lacks the sulfur atom in the ring.
Thiomorpholine-4-carboxamide: Contains a carboxamide group instead of a carbothioamide group.
Thiazolidin-4-one Derivatives: These compounds share a similar sulfur-nitrogen heterocyclic framework.
Uniqueness: Thiomorpholine-4-carbothioamide is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical reactivity and biological activity.
特性
IUPAC Name |
thiomorpholine-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJOIDMZFJQNNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501096 | |
| Record name | Thiomorpholine-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72662-56-7 | |
| Record name | Thiomorpholine-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


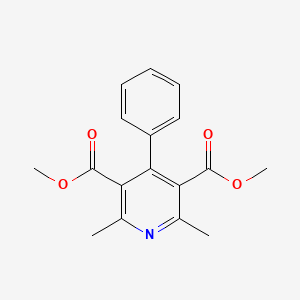

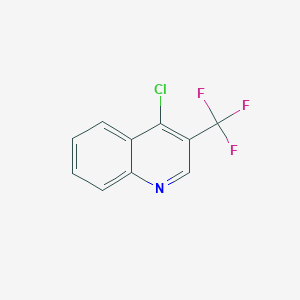
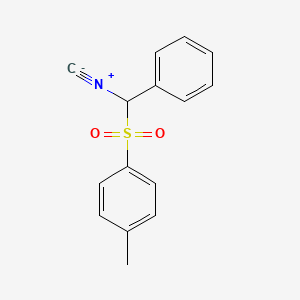

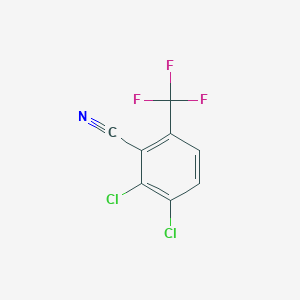
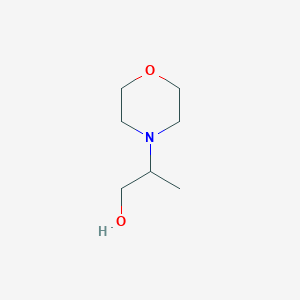
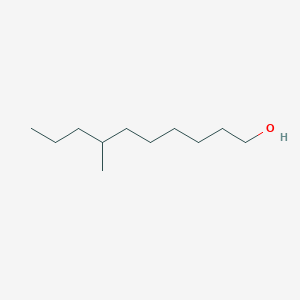
![6-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1353810.png)

